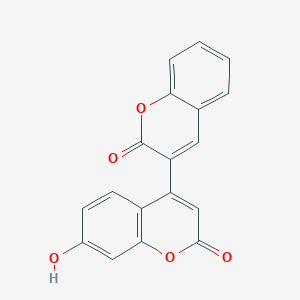

![molecular formula C10H18Cl2N4 B2597164 Dihidrocloruro de 3-(2,2-dimetilciclopropil)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pirazina CAS No. 2089257-56-5](/img/structure/B2597164.png)

Dihidrocloruro de 3-(2,2-dimetilciclopropil)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pirazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

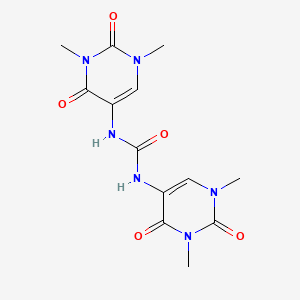

The compound “3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” belongs to a class of compounds known as triazolopyrazines . Triazolopyrazines are nitrogen-containing heterocycles that are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of triazolopyrazines involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of triazolopyrazines can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

Triazolopyrazines have been evaluated as a class of potent PARP1 inhibitors . They have shown potential in the development of new drugs with excellent antibacterial activity .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can be determined using techniques such as 1H NMR spectrum .Aplicaciones Científicas De Investigación

- Investigadores han estudiado el potencial antitumoral de este compuesto. Específicamente, se diseñaron y evaluaron dos series de derivados de [1,2,4]triazolo[4,3-a]pirazina que contenían moieties de 4-oxo-piridazinona contra tres líneas celulares de cáncer: A549, MCF-7 y HeLa. Entre estos derivados, el compuesto 22i demostró una excelente actividad antitumoral con valores de IC50 de 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7) y 2.85 ± 0.74 μM (HeLa). Además, exhibió una capacidad superior de inhibición de la cinasa c-Met a nivel nanomolar (IC50 = 48 nM) .

- Los inhibidores de PARP1 recientemente descubiertos, incluidos los derivados de este compuesto, sirven como herramientas farmacológicas para investigar el mecanismo de resistencia adquirida a los inhibidores de PARP1. Estos inhibidores también pueden ser prometedores como agentes terapéuticos para tratar cánceres deficientes en HR, superando potencialmente la resistencia adquirida .

- Se probaron quince derivados de triazolo[4,3-a]pirazina recién sintetizados, incluido este compuesto, para determinar la actividad antibacteriana. Se determinaron las concentraciones mínimas inhibitorias (MIC) contra cepas de Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli). Estos derivados podrían contribuir potencialmente a las terapias antibacterianas .

Actividad Antitumoral

Inhibición de PARP1

Actividad Antibacteriana

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride are c-Met kinase and VEGFR-2 . These proteins play a crucial role in cellular signaling pathways that regulate cell growth and survival. Inhibition of these targets can lead to the suppression of tumor growth and proliferation .

Mode of Action

3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride interacts with its targets by binding to the active sites of c-Met kinase and VEGFR-2 . This binding inhibits the enzymatic activity of these kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of c-Met kinase and VEGFR-2 by 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The disruption of these pathways leads to the suppression of tumor growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of 3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it has been shown to exhibit antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Análisis Bioquímico

Biochemical Properties

3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, inhibiting their activity and thereby reducing the proliferation of cancer cells. Additionally, it interacts with other biomolecules, such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism .

Cellular Effects

The effects of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride on various cell types and cellular processes are profound. It influences cell signaling pathways by inhibiting the activity of c-Met and VEGFR-2, leading to reduced cell proliferation and angiogenesis . The compound also affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by inhibiting DPP-4, leading to increased insulin production and decreased glucagon production in pancreatic cells .

Molecular Mechanism

At the molecular level, 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and preventing downstream signaling pathways that promote cell proliferation and angiogenesis . The compound also inhibits DPP-4 by binding to its active site, leading to increased insulin secretion and decreased glucagon production . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride change over time. The compound has been shown to be stable under various conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that the compound maintains its inhibitory effects on c-Met and VEGFR-2 kinases, leading to sustained reductions in cell proliferation and angiogenesis. Additionally, the compound’s effects on cellular metabolism and gene expression remain consistent over time .

Dosage Effects in Animal Models

The effects of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met and VEGFR-2 kinases, reducing tumor growth and angiogenesis . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as DPP-4, which plays a role in glucose metabolism . The compound’s inhibition of DPP-4 leads to increased insulin secretion and decreased glucagon production, affecting metabolic flux and metabolite levels. Additionally, the compound’s interactions with c-Met and VEGFR-2 kinases influence pathways involved in cell proliferation and angiogenesis .

Transport and Distribution

Within cells and tissues, 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active sites of c-Met and VEGFR-2 kinases . The compound’s distribution within tissues is influenced by its binding affinity to these proteins, affecting its accumulation and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization to the cytoplasm and nucleus allows it to interact with c-Met and VEGFR-2 kinases, inhibiting their activity and affecting downstream signaling pathways . These interactions are essential for the compound’s therapeutic effects.

Propiedades

IUPAC Name |

3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-10(2)5-7(10)9-13-12-8-6-11-3-4-14(8)9;;/h7,11H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQDDIWGRGSRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=NN=C3N2CCNC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2597087.png)

![2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2597088.png)

![8-Bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2597092.png)

![1-(4-Fluorophenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2597096.png)

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)

![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)

![8-methoxy-3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2597101.png)

![N-(3,5-dimethylphenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2597104.png)